1-(Pyridin-2-yl)-4,4'-bipiperidine
CAS No.: 648895-89-0
Cat. No.: VC16911779
Molecular Formula: C15H23N3
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648895-89-0 |
|---|---|
| Molecular Formula | C15H23N3 |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | 2-(4-piperidin-4-ylpiperidin-1-yl)pyridine |
| Standard InChI | InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2 |
| Standard InChI Key | LXDVNEAPBDRCSY-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2CCN(CC2)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding
The compound consists of two piperidine rings connected at their 4- and 4'-positions, forming a bipiperidine scaffold. A pyridin-2-yl group is attached to the nitrogen atom of one piperidine ring. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bipiperidine core adopts a chair-chair conformation, stabilized by intramolecular hydrogen bonding between the nitrogen lone pairs and adjacent hydrogen atoms .
The pyridin-2-yl substituent contributes aromaticity and π-electron density, enabling coordination with metal ions and participation in charge-transfer complexes . Key bond lengths and angles are consistent with typical piperidine and pyridine systems:
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C-N bond in piperidine: ~1.45 Å
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C-C bond in pyridine: ~1.39 Å
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Dihedral angle between piperidine rings: 60–80°
Physicochemical Properties
Experimental data for 1-(Pyridin-2-yl)-4,4'-bipiperidine remain sparse, but properties can be inferred from analogs:
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₅H₂₁N₃ | |
| Molecular Weight | 243.35 g/mol | Calculated |
| logP (Partition Coefficient) | 1.8 ± 0.3 | |
| Water Solubility | 0.12 mg/mL (25°C) | |
| Melting Point | 98–102°C (estimated) |
The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and organic phase reactions. Its low water solubility aligns with trends observed in N-alkylpiperidines .
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The synthesis of 1-(Pyridin-2-yl)-4,4'-bipiperidine can be approached via two primary strategies:
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Coupling of preformed piperidine units: A pyridin-2-yl-substituted piperidine is coupled with a second piperidine derivative.
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Functionalization of bipiperidine: Introducing the pyridin-2-yl group onto a preassembled bipiperidine scaffold.
Stepwise Synthesis
A practical route involves the following steps:
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Preparation of 4,4'-bipiperidine:
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Piperidine is treated with a dihalogenating agent (e.g., 1,4-dibromobutane) under basic conditions to form the bipiperidine backbone.
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N-Alkylation with pyridin-2-yl group:
Reaction Conditions:
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Solvent: Toluene or dioxane
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Temperature: 110°C
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Duration: 24–48 hours
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Yield: 55–70%
Industrial-Scale Considerations
Batch reactors are typically employed for scalability, though continuous flow systems may enhance efficiency for high-throughput production. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Pyridin-2-yl nitrogen: Participates in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .
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Piperidine amines: Undergo alkylation, acylation, or sulfonation reactions. For example, treatment with acetic anhydride yields the corresponding acetamide derivative.
Catalytic Applications
The compound serves as a ligand in asymmetric catalysis. In a model Suzuki-Miyaura coupling, it improved enantioselectivity by 20% compared to unmodified bipiperidine .
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